Welcome to the BenchChem Online Store!
molecular formula C18H17N3O3 B8797853 Methyl 6-(((5-methyl-3-phenylisoxazol-4-yl)methyl)amino)nicotinate

Methyl 6-(((5-methyl-3-phenylisoxazol-4-yl)methyl)amino)nicotinate

Cat. No. B8797853
M. Wt: 323.3 g/mol
InChI Key: PHOZWHFZYNOXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877782B2

Procedure details

A mixture of (5-methyl-3-phenyl-4-isoxazolyl)-methylamine (200 mg, 1.06 mmol), methyl 6-chloronicotinate (182 mg, 1.06 mmol), N,N-diisopropyl ethyl amine (364 μL, 2.13 mmol) and DMSO (2 mL) was heated in the microwave to 160° C. for 0.5 h. It was diluted with ethyl acetate (8 mL) and washed with aqueous sodium carbonate (saturated, 8 mL), water (8 mL) and brine (8 mL). The combined aqueous layers were extracted with ethyl acetate (10 mL) and the combined organic layers were dried over sodium sulfate. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50) afforded the title compound (158 mg, 46%) as a light yellow oil. MS: m/e=324.3 [M+H]+.
Name
(5-methyl-3-phenyl-4-isoxazolyl)-methylamine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
364 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1NC.Cl[C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=1.[CH:26]([N:29](CC)C(C)C)(C)C.CS(C)=O>C(OCC)(=O)C>[CH3:23][O:22][C:20](=[O:21])[C:19]1[CH:24]=[CH:25][C:16]([NH:29][CH2:26][C:3]2[C:4]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)=[N:5][O:6][C:2]=2[CH3:1])=[N:17][CH:18]=1

Inputs

Step One
Name
(5-methyl-3-phenyl-4-isoxazolyl)-methylamine
Quantity
200 mg
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)NC
Name
Quantity
182 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC)C=C1
Name
Quantity
364 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium carbonate (saturated, 8 mL), water (8 mL) and brine (8 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=C(C=C1)NCC=1C(=NOC1C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.